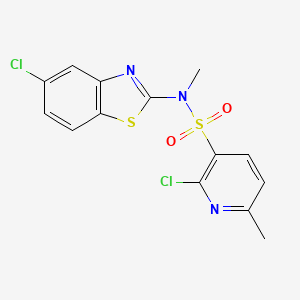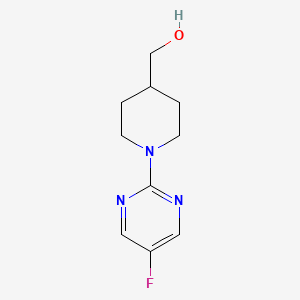
(3r,5r,7r)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3r,5r,7r)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C19H22FN5O and its molecular weight is 355.417. The purity is usually 95%.
BenchChem offers high-quality (3r,5r,7r)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)adamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3r,5r,7r)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)adamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
N-[1-(2-Phenylethyl)pyrrolidin-3-yl]-1-adamantanecarboxamides as Novel 5-HT2 Receptor Antagonists
Adamantane derivatives have been explored for their potential as selective 5-HT2 receptor antagonists, indicating their use in the study of serotonin receptors and potentially in the development of antidepressants or other CNS-related therapeutics. One compound, (S)-N-[1-[2-(4-fluorophenyl)ethyl]pyrrolidin-3-yl]-1-adamantane carboxamide hydrochloride (Y-39241), demonstrated a high affinity and selectivity for 5-HT2 receptors, confirming its potent anti-platelet effect both in vitro and in vivo (Fujio et al., 2000).
Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis on Adamantane Derivatives
Adamantane-based compounds have been analyzed for their intra- and intermolecular interactions using QTAIM, revealing significant insights into their structural behavior. Such analyses are crucial for understanding the chemical and physical properties of new compounds, paving the way for the development of materials with desired characteristics. The study on adamantane-1,3,4-thiadiazole hybrids offers valuable data on the contribution of different non-covalent interactions to the stability of crystal structures (El-Emam et al., 2020).
Adamantane-type Cardo Polyamides and Their Applications
New adamantane-type cardo dicarboxylic acids and related polyamides have been synthesized, exhibiting moderate to high inherent viscosities and solubility in various solvents. These materials show promise in creating films with high tensile strength and modulus, alongside significant thermal stability. Such properties make adamantane-based polymers suitable for high-performance applications in materials science, particularly where durability and thermal resistance are required (Liaw et al., 1999).
Synthesis of Novel Adamantane Derivatives
The synthesis and characterization of new adamantane derivatives highlight the chemical versatility of the adamantane skeleton, allowing for the creation of compounds with potential applications in medicinal chemistry, materials science, and beyond. These derivatives include those with antimicrobial activity and those suitable for the development of new polymers with unique physical and chemical properties (Soselia et al., 2020).
Propiedades
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O/c20-15-2-1-3-16(7-15)25-17(22-23-24-25)11-21-18(26)19-8-12-4-13(9-19)6-14(5-12)10-19/h1-3,7,12-14H,4-6,8-11H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKZYWNNGDBHOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=NN4C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3r,5r,7r)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)adamantane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B2448090.png)


![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(3-fluorophenyl)benzamide](/img/structure/B2448096.png)

![Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-fluoroacetate](/img/structure/B2448100.png)

![8-(3,5-dimethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2448106.png)

![N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2448108.png)

![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2448110.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2448111.png)